molecular formula C14H14ClN3O3S B4027549 3-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE

3-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B4027549
M. Wt: 339.8 g/mol
InChI Key: PUDRAVASQCXJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated aniline group, a carbonyl group, and a benzenesulfonamide moiety. Its molecular formula is C14H12ClN3O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate. This intermediate is then reacted with 4-methylbenzenesulfonamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Sulfonic acids and their derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Investigated for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the activity of enzymes involved in folic acid synthesis. This inhibition can lead to antimicrobial effects, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(3-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE
  • 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}BENZOIC ACID
  • 4-CHLORO-N-(1-{[(4-CHLOROANILINO)CARBONYL]-2-(2-FURYL)VINYL}BENZAMIDE

Uniqueness

3-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2-methyl-5-sulfamoylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c1-9-2-7-12(22(16,20)21)8-13(9)18-14(19)17-11-5-3-10(15)4-6-11/h2-8H,1H3,(H2,16,20,21)(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDRAVASQCXJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
3-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
3-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
3-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.